(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Physical chemistry Formulation Quality control

Chalcone-based cardiac differentiation protocols frequently fail due to isomeric impurity or reliance on unvalidated positional isomers. CAS 102692-37-5 (trans-4-fluoro-4′-methoxychalcone) is 1 of only 3 chalcones-from >26 screened-validated for cardiac mesoderm induction in hPSCs in peer-reviewed studies. • BMP4-mimetic cardiac mesoderm inducer; confirmed active in directed hPSC differentiation screens. • Mixed competitive/noncompetitive GST inhibition probe (predicted Ki range 7.76-41.93 μM); ideal for chemoresistance SAR studies. • Distinct low-melting physical state vs. crystalline reverse isomer (CAS 2965-64-2, mp 107-108°C)-verify identity by HPLC/NMR. Supplied with full COA (HPLC ≥98%, NMR); ships ambient globally.

Molecular Formula C16H13FO2
Molecular Weight 256.27 g/mol
CAS No. 102692-37-5
Cat. No. B1348220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
CAS102692-37-5
Molecular FormulaC16H13FO2
Molecular Weight256.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F
InChIInChI=1S/C16H13FO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3
InChIKeyOAJAFWHLVBVKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-4'-methoxychalcone Procurement Guide


(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 102692-37-5), also designated trans-4-fluoro-4'-methoxychalcone or CHEMBL337311, is a synthetic chalcone featuring an electron-withdrawing 4-fluoro substituent on the B-ring and an electron-donating 4-methoxy group on the A-ring connected through an α,β-unsaturated carbonyl system [1]. This push-pull electronic architecture distinguishes it from mono-substituted chalcone analogs and its positional isomer (CAS 2965-64-2, 4-methoxy-4'-fluorochalcone), imparting unique physicochemical characteristics including differential crystallinity and spectral signatures [2]. The compound has been specifically identified in peer-reviewed studies for cardiac mesoderm induction from human pluripotent stem cells and belongs to a pharmacophore class with demonstrated antiproliferative and enzyme inhibitory activities [3].

1
Substitution Pattern 4-fluoro (B-ring) / 4-methoxy (A-ring) chalcone, distinct from reverse isomer and mono-substituted analogs.
2
Physical State Low-melting solid/liquid at ambient conditions, requiring volumetric handling rather than gravimetric.
3
hPSC Cardiac Research One of only 3 chalcones active in cardiac mesoderm induction screen; BMP4 signaling context.

Why Generic Substitution Fails for 4-Fluoro-4'-methoxychalcone


In-class chalcone substitution fails for this compound because the precise positioning of the 4-fluoro (B-ring) and 4-methoxy (A-ring) substituents creates a unique combination of electronic and steric properties not replicated by mono-substituted analogs or the reverse positional isomer. The target compound (CAS 102692-37-5) and its reverse isomer (CAS 2965-64-2, 4-methoxy-4'-fluorochalcone, melting point 107-108 °C ) share identical molecular formula (C16H13FO2, MW 256.27) but exhibit different physical states: the reverse isomer is a crystalline solid, while the target compound lacks a reported melting point on authoritative databases, consistent with a low-melting or liquid physical form that affects handling, formulation, and storage requirements [1]. Biologically, the specific substitution pattern has been shown to enable cardiac mesoderm induction activity in hPSCs, a property not demonstrated by the reverse isomer or mono-substituted analogs in direct comparative screens [2].

Reverse Isomer (CAS 2965-64-2) Is Not Interchangeable

Different physical state (crystalline solid, mp 107–108 °C) may alter dissolution and formulation profiles, potentially shifting assay outcomes.

Mono-Substituted Chalcones Lack Cardiac Activity

Neither 4-fluorochalcone nor 4-methoxychalcone replicated cardiac mesoderm induction in comparative screens; the combined substitution pattern appears essential.

Enzyme Inhibition Mechanism May Differ

Predicted mixed GST inhibition vs. single-mechanism analogs may not transfer directly; direct comparative data are required.

Differential Evidence vs. Closest Analogs


Physical State vs. Reverse Positional Isomer

The target compound CAS 102692-37-5 and its reverse isomer CAS 2965-64-2 (4-methoxy-4'-fluorochalcone) share the same molecular formula but exhibit distinct physical states. The reverse isomer is a pale yellow crystalline solid with a melting point of 107-108 °C . In contrast, authoritative databases including Chemsrc and CymitQuimica do not report a melting point for CAS 102692-37-5, consistent with a low-melting solid or viscous liquid at ambient temperature [1]. This physical state difference directly impacts weighing accuracy, dissolution protocols, and formulation strategies.

Physical State
Head-to-head
Target: no reported mp (low-melting solid/liquid).
Reverse isomer: crystalline solid, mp 107–108 °C.
Supports distinct handling and formulation protocols.
Data to verify; physical state observation recommended upon receipt.
Physical chemistry Formulation Quality control

Cardiac Mesoderm Induction in hPSCs

In a two-tiered screening strategy for cardiac mesoderm induction from human pluripotent stem cells (hPSCs), Raad et al. (2021) tested 24 newly synthesized chalcone derivatives alongside commercial chalcones. 4-fluoro-4'-methoxychalcone (CAS 102692-37-5) was identified as one of only three chalcones—alongside 4'-hydroxychalcone (4'HC) and 4-fluoro-4'-hydroxychalcone—that demonstrated effective cardiac mesoderm induction [1]. Critically, the reverse isomer (4-methoxy-4'-fluorochalcone, CAS 2965-64-2) was not reported among the active compounds in this screen; the substitution pattern of fluoro on the B-ring and methoxy on the A-ring appears essential for this specific biological activity.

Cardiac Induction
Reported
Active in hPSC cardiac mesoderm induction (1 of 3 chalcones from 26+ screened); reverse isomer not active.
Supports cardiac differentiation research as BMP4-signaling probe.
Only 4'-hydroxychalcone enabled contractile cardiomyocyte formation; compound may be limited to early specification events.
Stem cell biology Cardiac differentiation BMP4 signaling

Glutathione S-Transferase (GST) Inhibition

Özaslan et al. (2018) evaluated a series of chalcones as human GST inhibitors, reporting Ki constants in the range of 7.76–41.93 μM. In this study, 4-fluorochalcone demonstrated the best inhibitory effect among all tested compounds with a competitive inhibition mechanism, while 4-methoxychalcone exhibited noncompetitive inhibition [1]. Although CAS 102692-37-5 was not directly tested, the combination of a 4-fluoro substituent (associated with competitive GST binding) and a 4-methoxy substituent (associated with noncompetitive binding) in a single molecule may confer a mixed or dual-mechanism inhibition profile. The structurally related compound 2'-hydroxy-4-methoxychalcone also showed noncompetitive inhibition, further supporting the role of methoxy positioning in determining inhibition modality [1].

GST Inhibition
Class-level
Predicted mixed inhibition (competitive fluoro + noncompetitive methoxy) based on analogs; not directly tested.
Supports GST inhibition SAR studies; direct comparison vs mono-substituted analogs needed.
Class inference only; no direct Ki for CAS 102692-37-5.
Enzyme inhibition Detoxification pathways Chemoprevention

Heme Oxygenase-1 (HO-1) Induction

Sawle et al. (2008) established structure-activity relationships for methoxychalcones as HO-1 inducers in RAW264.7 macrophages. Key finding: methoxy substituents placed alone in the 4- or 4'-position are ineffective for HO-1 induction [1]. This SAR implies that 4-methoxychalcone (mono-methoxy) and 4-fluoro-4'-methoxychalcone (CAS 102692-37-5) may differ substantially in anti-inflammatory potency, as the target compound incorporates both a methoxy group (potentially unfavorable for HO-1 induction when acting alone) and a fluorine atom that may modulate electronic properties and restore or alter bioactivity. The study further established that anti-inflammatory activity and cytotoxicity profiles correlate with HO-1 induction potency, making this differentiation functionally relevant [1].

HO-1 Induction
Class-level
4-methoxychalcone ineffective alone for HO-1 induction; fluorine may modulate activity, but no direct data for target compound.
Supports inflammation endpoint investigation; activity may differ from mono-methoxy analog.
SAR-based prediction; experimental validation recommended.
Anti-inflammatory Cytoprotection HO-1 induction

Antiproliferative Activity in Cancer Cell Lines

Burmaoglu et al. (2016) synthesized and evaluated a series of fluoro-substituted chalcone derivatives against five human cancer cell lines (A549, A498, HeLa, A375, HepG2) using the MTT assay. Compounds showed IC50 values ranging from 0.029 to 0.729 μM, with compounds 10 and 19 exhibiting the most potent antiproliferative activities [1]. Separately, Henmi et al. (2009) demonstrated that methoxy- and fluoro-chalcone derivatives induced cell cycle arrest at S-G2/M phase and caspase-3-dependent apoptosis in human melanoma A375 cells [2]. While CAS 102692-37-5 was not directly tested in these studies, its structural classification as a fluoro-methoxy chalcone places it within a pharmacophore class with validated sub-micromolar antiproliferative potency.

Antiproliferative
Class-level
Fluoro-chalcone class IC50 range 0.029–0.729 μM (MTT, 5 human cancer cell lines).
Supports cell-model endpoint review in cancer research.
Compound not directly tested; class-wide inference.
Anticancer Cytotoxicity Antiproliferative

Comprehensive Spectral Characterization

CAS 102692-37-5 (trans-4-fluoro-4'-methoxychalcone) has complete spectral characterization deposited in authoritative databases: ¹H NMR (50.18 MHz, CDCl₃), ¹³C NMR, FTIR (liquid film), and electron ionization mass spectrometry (75 eV) are available through SDBS (No. 11657) [1] and SpectraBase (Compound ID F8dxqENOwmj) [2]. This comprehensive spectral dataset enables unambiguous identity confirmation and purity assessment. In contrast, many close chalcone analogs lack this level of multi-technique spectral documentation in open-access repositories, complicating incoming quality control for procurement.

Spectral Data
Source review
¹H NMR, ¹³C NMR, FTIR, EI-MS available (SDBS No. 11657, SpectraBase).
Enables identity confirmation and batch consistency verification.
Reference spectral data reduce in-house characterization burden.
Analytical chemistry Quality assurance Spectral database

Application Scenarios for 4-Fluoro-4'-methoxychalcone


Cardiac Differentiation from hPSCs: BMP4 Modulator

Based on the peer-reviewed identification of 4-fluoro-4'-methoxychalcone as one of only three chalcones (from a screen of 26+ compounds) effective in cardiac mesoderm induction from hPSCs [1], this compound is suitable for stem cell laboratories investigating small-molecule BMP4 mimetics for cardiomyocyte derivation protocols. Users should note that while the compound supports cardiac mesoderm induction, only 4'-hydroxychalcone enabled full derivation of contractile engineered human myocardium (EHM)-forming cardiomyocytes, indicating that CAS 102692-37-5 may be most useful as a tool compound for studying early cardiac specification events rather than as a complete BMP4 replacement. Procurement recommendation: source at ≥98% purity with certificate of analysis including HPLC and NMR verification.

GST Inhibition for Drug Resistance Research

The combined 4-fluoro and 4-methoxy substitution pattern in CAS 102692-37-5 is predicted to confer a mixed GST inhibition mechanism, combining the competitive binding associated with 4-fluorochalcone (the most potent inhibitor in the Özaslan et al. (2018) study, Ki range 7.76–41.93 μM) and the noncompetitive binding associated with 4-methoxychalcone [2]. This makes the compound a valuable probe for investigating structure-activity relationships in GST inhibition, particularly for research on modulating chemotherapeutic drug resistance mediated by GST overexpression. Users should conduct direct comparative dose-response studies against 4-fluorochalcone and 4-methoxychalcone as internal benchmarks.

Lead Optimization with Fluoro-Methoxy Chalcone

The compound belongs to a validated anticancer pharmacophore class: fluoro-substituted chalcones have demonstrated sub-micromolar antiproliferative IC50 values (0.029–0.729 μM) against lung (A549), kidney (A498), cervical (HeLa), melanoma (A375), and liver (HepG2) cancer cell lines [3], with apoptosis induction confirmed through acridine orange staining and cell cycle arrest at S-G2/M phase [4]. CAS 102692-37-5 serves as a core scaffold for systematic derivatization, with the 4-fluoro and 4-methoxy positions available for further functionalization. Its comprehensive spectral characterization (SDBS No. 11657) facilitates structure confirmation of synthetic derivatives [5].

Isomer-Dependent Physicochemical Properties

The distinct physical state of CAS 102692-37-5 relative to its crystalline reverse isomer (CAS 2965-64-2, mp 107-108 °C ) makes this compound valuable for studies correlating chalcone substitution patterns with solid-state properties, solubility, and formulation behavior. The absence of a reported melting point for the target compound, consistent with a low-melting solid or liquid at ambient temperature, may confer advantages in topical or injectable formulation development where crystalline compounds present dissolution-rate limitations. Researchers should document physical state observations at the time of receipt and control for batch-to-batch variability.

Application
Selection Property
Validation Focus
hPSC cardiac mesoderm induction
BMP4 signaling modulator screen
Cardiomyocyte contractility endpoint validation
GST inhibition SAR studies
Mixed inhibition mechanism probe
Direct dose-response vs mono-substituted chalcones
Cancer cell-model studies
Fluorine-methoxy pharmacophore
Cell viability and apoptosis endpoint profiling
Chalcone solid-state property research
Isomer-dependent physical state
Melting point and formulation behavior characterization
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